

Introduction: Unlocking the Potential of a Versatile Building Block

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Compound of Interest

Compound Name: *1-Fluoro-2-iodo-3,4-dimethoxybenzene*

CAS No.: 1803855-76-6

Cat. No.: B6314918

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1-Fluoro-2-iodo-3,4-dimethoxybenzene is a highly valuable and strategically designed aromatic building block for applications in medicinal chemistry, agrochemicals, and materials science. Its utility is derived from its distinct structural features: an iodine atom, which serves as a highly reactive handle for a multitude of cross-coupling reactions, and a fluorine atom, which can significantly modulate the physicochemical and biological properties of the final molecule, such as metabolic stability and binding affinity.[1] The two methoxy groups are strong electron-donating groups, which activate the aromatic ring and influence the regioselectivity of synthetic transformations.

This guide provides a comprehensive overview of the key functionalization strategies for **1-Fluoro-2-iodo-3,4-dimethoxybenzene**, focusing on robust, palladium-catalyzed cross-coupling reactions. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in the synthesis of complex molecular architectures. The carbon-iodine bond is significantly more reactive in palladium-catalyzed coupling reactions than the carbon-fluorine bond, allowing for the selective functionalization at the iodine-bearing position.[2]

Core Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

The primary route for the functionalization of **1-Fluoro-2-iodo-3,4-dimethoxybenzene** involves leveraging the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions. These methods offer a powerful toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C-C bonds, typically between an organohalide and an organoboron compound.[3] [4] For **1-Fluoro-2-iodo-3,4-dimethoxybenzene**, this reaction enables the introduction of a wide array of aryl, heteroaryl, or vinyl substituents.

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a Pd(0) species.[4] The cycle begins with the oxidative addition of the aryl iodide to the Pd(0) complex. This is often the rate-limiting step and can be influenced by the electronic nature of the aryl halide.[5] Following this, transmetalation occurs where the organic group from the boronic acid derivative is transferred to the palladium center, a step facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[4]

Protocol & Application Notes: The electron-donating nature of the methoxy groups on the benzene ring can slow the initial oxidative addition step.[5] Therefore, the use of electron-rich, sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) is often beneficial as they promote the formation of the active catalytic species and accelerate the reaction.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

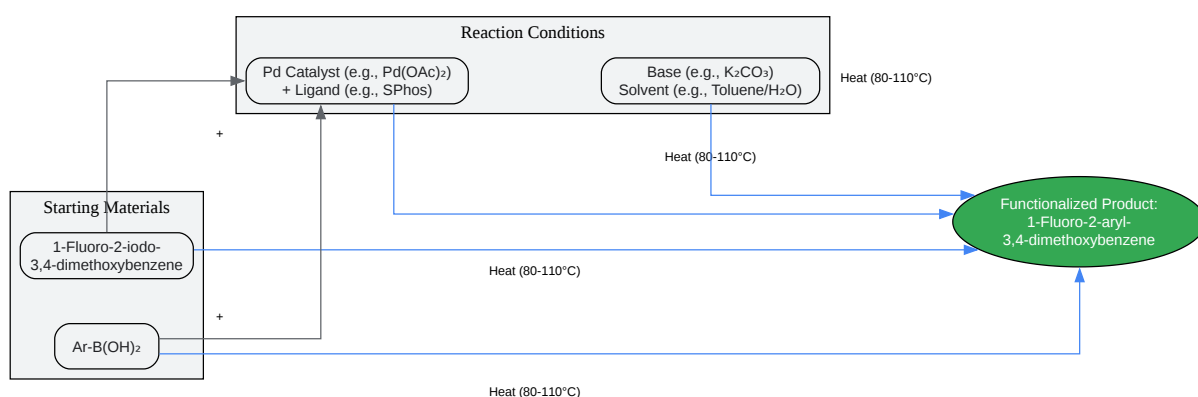
- **Reaction Setup:** In an oven-dried Schlenk flask, combine **1-Fluoro-2-iodo-3,4-dimethoxybenzene** (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.).

- Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
- Catalyst & Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the appropriate phosphine ligand (e.g., SPhos, 2-6 mol%).
- Solvent Addition: Add anhydrous, degassed solvent (e.g., a mixture of Toluene and water, or Dioxane and water) via syringe.
- Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product via flash column chromatography on silica gel.

Data Presentation: Typical Suzuki-Miyaura Reaction Parameters

Parameter	Recommended Conditions	Rationale
Catalyst	Pd(OAc) ₂ , Pd(PPh ₃) ₄ , Pd ₂ (dba) ₃	Standard and effective palladium sources.
Ligand	SPhos, XPhos, PPh ₃	Electron-rich, bulky ligands accelerate oxidative addition. [5]
Base	K ₂ CO ₃ , Cs ₂ CO ₃ , K ₃ PO ₄	Activates the boronic acid for transmetalation.[3]
Solvent	Toluene/H ₂ O, Dioxane/H ₂ O, DMF	Aprotic solvents are standard; water can be beneficial.[5]
Temperature	80 - 110 °C	Provides thermal energy to overcome activation barriers.

Visualization: Suzuki-Miyaura Coupling Workflow



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Caption: Workflow for Suzuki-Miyaura C-C bond formation.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6][7] This reaction is notable for its mild conditions and is typically co-catalyzed by palladium and copper(I) salts.[8]

Mechanistic Rationale: The Sonogashira coupling involves two interconnected catalytic cycles.[7] The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition of the aryl iodide to Pd(0) followed by reductive elimination. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] An amine base is used to deprotonate the terminal alkyne and to serve as a solvent.[8]

Protocol & Application Notes: Anhydrous and deaerated conditions are essential for successful Sonogashira couplings, as oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivate the Pd(0) catalyst.[6] The choice of amine base (e.g., triethylamine or diisopropylethylamine) is also critical.

Experimental Protocol: Sonogashira Coupling

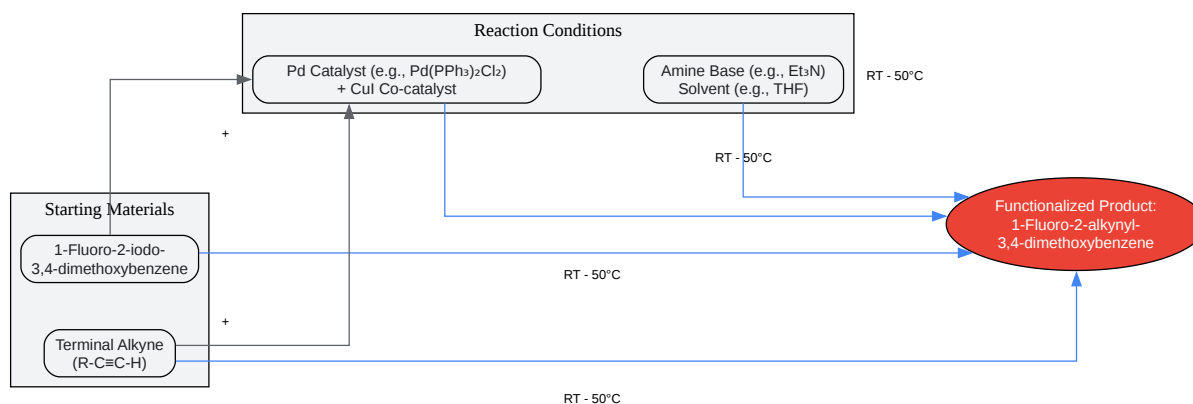
- **Reaction Setup:** To a dry Schlenk flask under an argon atmosphere, add **1-Fluoro-2-iodo-3,4-dimethoxybenzene** (1.0 equiv.).
- **Catalyst Addition:** Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
- **Solvent & Base:** Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 3.0 equiv.).
- **Alkyne Addition:** Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.
- **Reaction:** Stir the reaction mixture at room temperature to 50 °C.
- **Monitoring:** Monitor the reaction progress by TLC or GC-MS.

- **Work-up:** Upon completion, quench the reaction with a saturated aqueous solution of NH_4Cl . Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate.
- **Purification:** Purify the crude product by flash column chromatography.

Data Presentation: Typical Sonogashira Reaction Parameters

Parameter	Recommended Conditions	Rationale
Pd Catalyst	$\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, $\text{Pd}(\text{PPh}_3)_4$	Standard catalysts for Sonogashira couplings.[9]
Cu Co-catalyst	CuI	Facilitates the formation of the copper acetylide intermediate. [6]
Base	Triethylamine (Et_3N), Diisopropylamine ($i\text{-Pr}_2\text{NH}$)	Acts as a proton scavenger and often as a solvent.[8]
Solvent	THF, DMF, or neat amine	Anhydrous and degassed solvents are crucial.
Temperature	25 - 50 °C	The reaction often proceeds efficiently at or near room temperature.

Visualization: Sonogashira Coupling Workflow



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Caption: Workflow for Sonogashira C-C bond formation.

Mizoroki-Heck Reaction: Olefin Arylation

The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.^{[10][11]} This reaction is highly valuable for synthesizing stilbenes, cinnamates, and other vinylated aromatic compounds.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of **1-Fluoro-2-iodo-3,4-dimethoxybenzene** to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes migratory insertion (carbopalladation) with the alkene. The final step is a β -hydride elimination, which forms the double bond of the product and a palladium-hydride species. The base in the reaction regenerates the Pd(0) catalyst from this species, completing the cycle.^[10] The reaction typically exhibits a high degree of trans selectivity.^[11]

Protocol & Application Notes: The choice of base, solvent, and ligand can significantly impact the efficiency and selectivity of the Heck reaction. For electron-rich aryl iodides, phosphine-free catalyst systems or those with specific N-heterocyclic carbene (NHC) ligands can be effective.

[11]

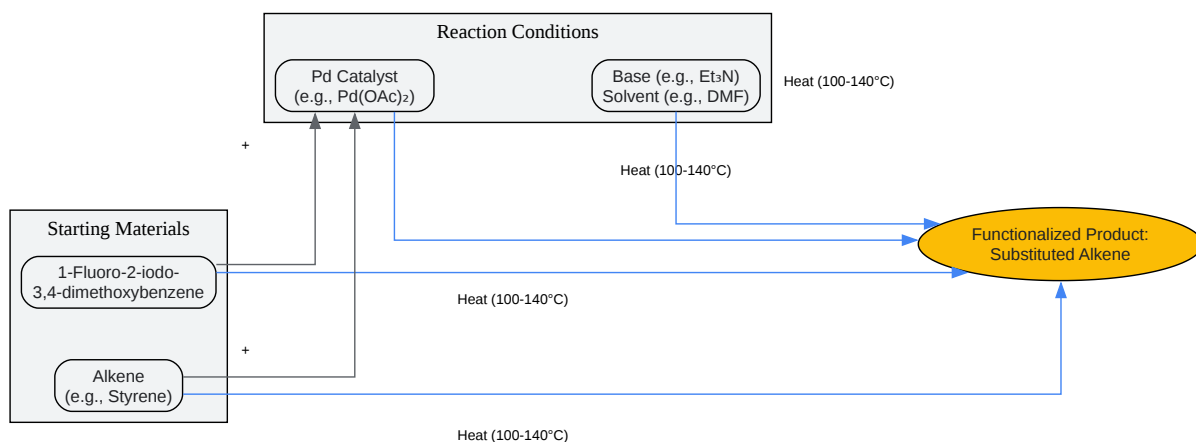
Experimental Protocol: Mizoroki-Heck Reaction

- **Reaction Setup:** In a sealable reaction tube, combine **1-Fluoro-2-iodo-3,4-dimethoxybenzene** (1.0 equiv.), the alkene (e.g., styrene, an acrylate; 1.5 equiv.), and a base (e.g., K_2CO_3 , Et_3N ; 2.0 equiv.).
- **Inert Atmosphere:** Seal the tube and purge with an inert gas.
- **Catalyst Addition:** Add the palladium catalyst (e.g., $Pd(OAc)_2$, 2-5 mol%). In some cases, a ligand (e.g., $P(o-tol)_3$) may be added.
- **Solvent Addition:** Add a polar aprotic solvent such as DMF, DMA, or NMP.
- **Reaction:** Heat the mixture to a high temperature (typically 100-140 °C).
- **Monitoring:** Monitor the reaction by GC-MS or LC-MS.
- **Work-up:** After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
- **Purification:** Purify the crude product by column chromatography.

Data Presentation: Typical Heck Reaction Parameters

Parameter	Recommended Conditions	Rationale
Catalyst	Pd(OAc) ₂ , PdCl ₂	Common and robust palladium sources.
Ligand	PPh ₃ , P(o-tol) ₃ , or ligand-free	Ligand choice depends on the specific substrate and can affect stability.
Base	Et ₃ N, K ₂ CO ₃ , NaOAc	Required to regenerate the Pd(0) catalyst. ^[10]
Solvent	DMF, DMA, NMP	High-boiling polar aprotic solvents are typically used.
Temperature	100 - 140 °C	High temperatures are often needed to drive the reaction.

Visualization: Mizoroki-Heck Reaction Workflow



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Caption: Workflow for Mizoroki-Heck C-C bond formation.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. [12][13] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.

Mechanistic Rationale: The catalytic cycle for Buchwald-Hartwig amination involves the oxidative addition of the aryl iodide to the Pd(0) complex. [13] The resulting Pd(II) complex then coordinates with the amine. A strong, non-nucleophilic base deprotonates the coordinated amine, forming a palladium-amido complex. The final, crucial step is reductive elimination, which forges the C-N bond and regenerates the Pd(0) catalyst. [13]

Protocol & Application Notes: This reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), to facilitate the deprotonation of the amine without competing as a nucleophile. [5][14] The development of specialized, bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, Buchwald's biaryl phosphines) was critical to the reaction's broad applicability and high efficiency. [12]

Experimental Protocol: Buchwald-Hartwig Amination

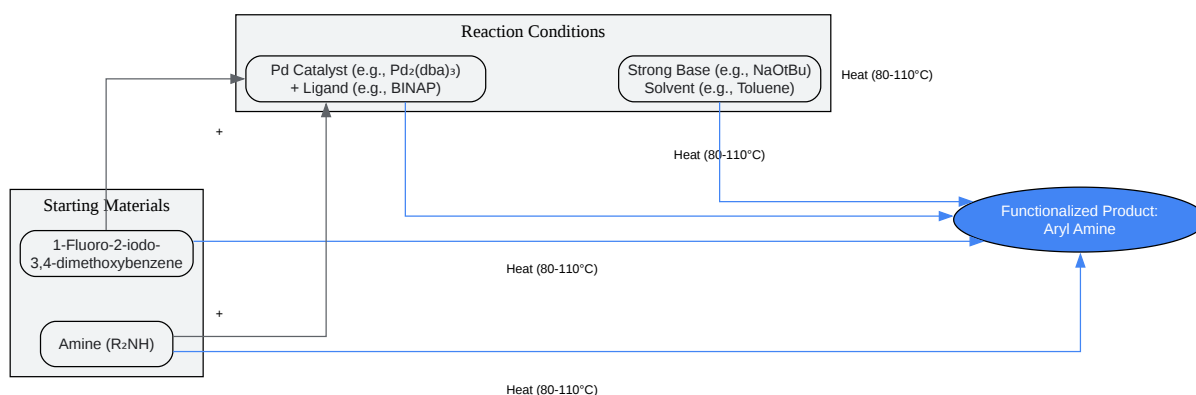
- **Reaction Setup:** In a glovebox or under a flow of inert gas, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
- **Reagent Addition:** Add **1-Fluoro-2-iodo-3,4-dimethoxybenzene** (1.0 equiv.) and the amine (1.2 equiv.).
- **Solvent Addition:** Add anhydrous, degassed toluene or dioxane.
- **Reaction:** Seal the tube and heat the mixture (typically 80-110 °C) with stirring.
- **Monitoring:** Monitor the reaction by TLC or LC-MS.

- Work-up: After cooling, quench the reaction by adding water or a saturated NH_4Cl solution. Extract with an organic solvent, dry the organic layer, and concentrate.
- Purification: Purify the crude product by flash column chromatography.

Data Presentation: Typical Buchwald-Hartwig Amination Parameters

Parameter	Recommended Conditions	Rationale
Catalyst	$\text{Pd}_2(\text{dba})_3$, $\text{Pd}(\text{OAc})_2$	Precatalysts that readily form the active $\text{Pd}(0)$ species.
Ligand	BINAP, Xantphos, XPhos	Bulky, electron-rich ligands facilitate reductive elimination. [12]
Base	NaOtBu , K_3PO_4 , LHMDS	Strong, non-nucleophilic base is essential for amine deprotonation. [5]
Solvent	Toluene, Dioxane	Anhydrous, aprotic solvents are required.
Temperature	80 - 110 °C	Thermal energy is needed to drive the catalytic cycle.

Visualization: Buchwald-Hartwig Amination Workflow



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Caption: Workflow for Buchwald-Hartwig C-N bond formation.

Conclusion

1-Fluoro-2-iodo-3,4-dimethoxybenzene stands out as a premier building block for complex molecule synthesis. Its selective reactivity allows for precise and efficient functionalization via a host of modern synthetic methods. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Mizoroki-Heck, and Buchwald-Hartwig—provide reliable and versatile pathways to introduce a wide range of molecular fragments. By understanding the mechanistic underpinnings and carefully selecting the appropriate catalytic system and reaction conditions, researchers can effectively harness the synthetic potential of this compound to accelerate innovation in drug discovery and materials science.

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